molecular formula C6H13NO B3150728 (3S,4S)-3-Methyltetrahydro-2H-pyran-4-amine CAS No. 693245-62-4

(3S,4S)-3-Methyltetrahydro-2H-pyran-4-amine

カタログ番号: B3150728
CAS番号: 693245-62-4
分子量: 115.17 g/mol
InChIキー: WFVKNHIDEGYGPD-RITPCOANSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3S,4S)-3-Methyltetrahydro-2H-pyran-4-amine is a chiral amine derivative featuring a tetrahydropyran ring substituted with a methyl group at the 3-position and an amine group at the 4-position. Key synthetic routes involve reductive amination of 3-methyltetrahydro-4H-pyran-4-one using sodium triacetoxyborohydride (NaBH(OAc)₃) in the presence of amines, as demonstrated in patent examples . The stereochemistry (3S,4S) is critical for its interaction with biological targets, influencing selectivity and potency.

特性

IUPAC Name

(3S,4S)-3-methyloxan-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5-4-8-3-2-6(5)7/h5-6H,2-4,7H2,1H3/t5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVKNHIDEGYGPD-RITPCOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1COCC[C@@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10717450
Record name (3S,4S)-3-Methyloxan-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

693245-62-4
Record name (3S,4S)-Tetrahydro-3-methyl-2H-pyran-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=693245-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S,4S)-3-Methyloxan-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-3-Methyltetrahydro-2H-pyran-4-amine can be achieved through several methods. One common approach involves the chemoenzymatic synthesis, which includes the use of lipase-catalyzed enantioselective acylation followed by subsequent chemical transformations . Another method involves the use of ring-closing metathesis (RCM) employing Grubbs’ catalyst to form the tetrahydropyran ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

化学反応の分析

Types of Reactions

(3S,4S)-3-Methyltetrahydro-2H-pyran-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.

科学的研究の応用

(3S,4S)-3-Methyltetrahydro-2H-pyran-4-amine is a chiral amine compound featuring a tetrahydropyran ring structure, which has scientific research applications across chemistry, biology, and industry.

Scientific Research Applications

This compound in Chemistry
It serves as a fundamental building block in synthesizing complex organic molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and as a chiral ligand in catalytic processes, enhancing reaction selectivity.

This compound in Biology
The compound is used to study enzyme-substrate interactions. Its amine group can form hydrogen bonds and ionic interactions with biological molecules, affecting their function and activity. Ongoing research explores its efficacy in drug development, particularly for designing chiral drugs with improved pharmacological properties.

** this compound in Industry**
It is used in the production of fine chemicals and as a precursor in synthesizing agrochemicals and other industrial products.

Case Studies and Research Findings

  • Study on Enzyme Inhibition: Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.
  • Antimicrobial Activity: Preliminary findings suggest that this compound exhibits antimicrobial properties against certain bacterial strains, warranting further investigation into its use as an antimicrobial agent.
  • Chiral Drug Development: Its role as a chiral building block has been emphasized in the synthesis of novel pharmaceuticals aimed at treating various diseases.

Chemical Reactions

This compound undergoes various chemical reactions:

  • Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate KMnO4KMnO_4 and chromium trioxide CrO3CrO_3.
  • Reduction: Reduction reactions can convert the compound into different amine derivatives. Reducing agents such as lithium aluminum hydride LiAlH4LiAlH_4 and sodium borohydride NaBH4NaBH_4 are frequently used.
  • Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule. Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

作用機序

The mechanism of action of (3S,4S)-3-Methyltetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as a chiral ligand, influencing the stereochemistry of reactions and enhancing the selectivity of catalytic processes. Its amine group can form hydrogen bonds and ionic interactions with various biological molecules, affecting their function and activity.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Properties/Synthesis Notes References
(3S,4S)-3-Methyltetrahydro-2H-pyran-4-amine C₆H₁₃NO 115.17 3-methyl, 4-amine (chiral) Reductive amination; used in bioactive derivatives
(3S,4S)-3-Fluorotetrahydro-2H-pyran-4-amine C₅H₁₀FNO 119.14 3-fluoro, 4-amine (chiral) 97% purity; fluorination enhances electronegativity
N-Methyltetrahydro-2H-pyran-4-amine C₆H₁₃NO 115.17 N-methylamine (non-chiral) Higher lipophilicity; MDL: MFCD06658492
4-(3-Chlorophenyl)tetrahydro-2H-pyran-4-amine C₁₁H₁₄ClNO 211.69 4-amine with 3-chlorophenyl substituent Bulky aromatic group; CAS: 1017451-67-0
4-(3-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-amine C₁₂H₁₄F₃NO 257.24 4-amine with 3-CF₃-phenyl substituent Electron-withdrawing CF₃ enhances stability
4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine C₁₆H₂₅NO 247.38 4-amine with 3-tert-butyl-phenyl substituent Steric hindrance from tert-butyl group

Key Differences and Implications

Electronic Effects
  • Trifluoromethylphenyl Derivative : The CF₃ group in 4-(3-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-amine enhances metabolic stability and lipophilicity, making it suitable for CNS-targeting drugs .
Steric Effects
  • Chlorophenyl and tert-Butylphenyl Analogues : The bulky 3-chlorophenyl and 3-tert-butylphenyl groups in 4-(3-Chlorophenyl)tetrahydro-2H-pyran-4-amine and 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine create steric hindrance, which may reduce binding affinity but improve selectivity .

Pharmacological Relevance

  • This compound is a key intermediate in patents describing antagonists for GPCRs and kinases. Its methyl group balances lipophilicity and steric bulk, optimizing receptor interactions .
  • N-Methyltetrahydro-2H-pyran-4-amine ’s methylated amine increases basicity, enhancing solubility in acidic environments, which is advantageous for oral bioavailability .

Case Studies from Patents

  • Example 14 () : A derivative of this compound was hydrogenated to yield a piperidine-based compound with mass 399.2, demonstrating versatility in functionalization .
  • Example 46 () : A trifluoromethylpyridine-containing analogue showed a calculated mass of 586.3, highlighting the impact of fluorinated aryl groups on molecular weight and bioactivity .

生物活性

(3S,4S)-3-Methyltetrahydro-2H-pyran-4-amine is a chiral amine characterized by its tetrahydropyran ring structure. This compound has garnered attention in various fields, particularly in chemistry and biology, due to its potential applications in enzyme-substrate interactions and asymmetric synthesis.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C7H13N\text{C}_7\text{H}_{13}\text{N}

This compound features a tetrahydropyran ring with a methyl group at the 3-position and an amine group at the 4-position, which contributes to its chiral nature.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Chemoenzymatic Synthesis : Utilizing lipase-catalyzed enantioselective acylation followed by chemical transformations.
  • Chemical Synthesis : Involves optimized reaction conditions for large-scale production, often employing continuous flow reactors to enhance yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules. The amine group is capable of forming hydrogen bonds and ionic interactions with various targets, influencing their activity and function. This interaction is crucial in enzyme catalysis and receptor binding.

Applications in Research

  • Enzyme-Substrate Interactions : The compound is used to study the dynamics of enzyme activity and substrate specificity.
  • Chiral Ligand in Asymmetric Synthesis : Its chiral nature allows it to be employed as a ligand that enhances selectivity in catalytic processes.
  • Potential Therapeutic Applications : Ongoing research explores its efficacy in drug development, particularly for designing chiral drugs that exhibit improved pharmacological properties.

Comparative Analysis with Similar Compounds

To understand the unique characteristics of this compound, it is beneficial to compare it with related compounds:

Compound NameStructureKey PropertiesBiological Activity
(3S,4R)-3-Methyl-tetrahydro-pyran-4-ylamineStructureDifferent stereochemistry affects binding affinityStudied for enzyme interactions
(3R,4S)-3-Methyl-tetrahydro-pyran-4-ylamineStructureUnique reactivity due to stereochemistryInvestigated for therapeutic potential

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Study on Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.
  • Antimicrobial Activity : Preliminary findings suggest that this compound exhibits antimicrobial properties against certain bacterial strains, warranting further investigation into its use as an antimicrobial agent .
  • Chiral Drug Development : Its role as a chiral building block has been emphasized in the synthesis of novel pharmaceuticals aimed at treating various diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (3S,4S)-3-Methyltetrahydro-2H-pyran-4-amine, and how can reaction conditions be optimized for higher enantiomeric purity?

  • Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis. For example, analogs of tetrahydro-2H-pyran derivatives have been synthesized using stereoselective cyclization of epoxide intermediates or reductive amination with chiral auxiliaries . Optimization strategies include:

  • Temperature control : Lower temperatures (0–5°C) during imine formation to minimize racemization.
  • Catalyst selection : Chiral palladium or ruthenium catalysts for asymmetric hydrogenation of ketone precursors.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance stereochemical control in ring-closing reactions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the stereochemical purity of this compound?

  • Methodological Answer :

  • NMR spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR can distinguish diastereotopic protons and confirm stereochemistry via coupling constants (e.g., J3,4J_{3,4} for axial vs. equatorial substituents) .
  • Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane:isopropanol gradients to separate enantiomers. Retention time differences ≥2 min indicate high enantiomeric excess (ee >98%) .
  • X-ray crystallography : Resolves absolute configuration but requires single crystals, often grown via slow evaporation in ethanol/water mixtures .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for volatile intermediates .
  • Waste disposal : Collect aqueous waste separately in halogen-free containers; neutralize acidic byproducts before disposal .
  • Emergency response : For spills, adsorb with vermiculite and dispose as hazardous waste. In case of inhalation, administer oxygen and seek medical evaluation .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data when this compound exhibits varying binding affinities across different monoamine transporters?

  • Methodological Answer :

  • Assay standardization : Validate transporter binding assays (e.g., DAT, SERT, NET) using reference inhibitors (e.g., cocaine for DAT) to normalize inter-lab variability .
  • Lipid bilayer modeling : Molecular dynamics simulations can predict membrane permeability differences affecting in vivo vs. in vitro activity .
  • Metabolite screening : Use LC-MS to rule out off-target interactions from metabolic byproducts .

Q. What experimental strategies can be employed to determine the impact of stereochemical configuration on the biological activity of this compound analogs?

  • Methodological Answer :

  • Enantiomer synthesis : Prepare (3R,4R)- and (3S,4R)-isomers via Mitsunobu reaction or enzymatic resolution (e.g., lipase-mediated acetylation) .
  • Dose-response profiling : Compare IC50_{50} values in receptor binding assays across stereoisomers. A ≥10-fold difference in potency suggests stereospecificity .
  • Crystallographic docking : Map ligand-receptor interactions using cryo-EM or X-ray structures to identify hydrogen bonding/steric clashes .

Q. How should researchers design kinetic studies to investigate the metabolic stability of this compound in hepatic microsomal assays?

  • Methodological Answer :

  • Incubation conditions : Use human liver microsomes (0.5 mg/mL protein) with NADPH-regenerating systems at 37°C. Sample at 0, 5, 15, 30, and 60 min .
  • Analytical setup : Quantify parent compound depletion via UPLC-MS/MS (e.g., m/z transition 159→114 for the amine fragment).
  • Data normalization : Express results as intrinsic clearance (CLint_{\text{int}}) using the substrate depletion method:
    CLint=ln(2)t1/2×microsomal volumeprotein concentration\text{CL}_{\text{int}} = \frac{\ln(2)}{t_{1/2}} \times \frac{\text{microsomal volume}}{\text{protein concentration}}

A high CLint_{\text{int}} (>50 μL/min/mg) indicates rapid metabolism .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for this compound derivatives?

  • Methodological Answer :

  • Reaction monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation (e.g., imine vs. enamine tautomers) .
  • Byproduct identification : LC-HRMS can detect side products (e.g., N-alkylated derivatives) that reduce yield. Optimize protecting groups (e.g., Boc vs. Fmoc) to minimize side reactions .
  • Scale-dependent effects : Pilot studies show yields drop >5 g due to heat transfer limitations; use flow chemistry for larger batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S,4S)-3-Methyltetrahydro-2H-pyran-4-amine
Reactant of Route 2
Reactant of Route 2
(3S,4S)-3-Methyltetrahydro-2H-pyran-4-amine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。